molecular formula C14H14N4S B5320086 3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole

3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5320086
M. Wt: 270.35 g/mol
InChI Key: JOOWHRBQHSKXCK-UHFFFAOYSA-N
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Description

3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring and an allylsulfanyl group at the 3-position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

6,8-dimethyl-3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-4-5-19-14-16-13-12(17-18-14)10-7-8(2)6-9(3)11(10)15-13/h4,6-7H,1,5H2,2-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOWHRBQHSKXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the cyclization of precursor molecules under specific conditions. One common method involves the intramolecular cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole using concentrated sulfuric acid. This reaction leads to the formation of linear annelated products such as 3-methyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole or its 2,3-dihydro derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group.

    Substitution: The allylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 3-position.

Scientific Research Applications

3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: This compound has a propargylsulfanyl group instead of an allylsulfanyl group.

    3-methyl[1,3]thiazolo[3’,2’2,3][1,2,4]triazino[5,6-b]indole: This compound has a thiazole ring fused to the triazinoindole structure.

Uniqueness

3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the allylsulfanyl group, which imparts specific chemical reactivity and potential biological activities. The combination of the indole and triazine rings also contributes to its distinct properties compared to other similar compounds.

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